![molecular formula C26H36O3 B12572759 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate CAS No. 188998-77-8](/img/structure/B12572759.png)
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate is an organic compound with the molecular formula C26H36O3 and a molecular weight of 396.56 g/mol . This compound is known for its unique structural properties, which include a pentylphenyl group and an octan-2-yloxybenzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate typically involves the esterification of 4-pentylphenol with 4-{[(2R)-octan-2-yl]oxy}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Applications De Recherche Scientifique
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate can be compared with similar compounds such as:
4-Pentylphenyl 4-(octyloxy)benzoate: This compound has a similar structure but with an octyloxy group instead of an octan-2-yloxy group.
4-Pentylphenyl 4-(decyloxy)benzoate: Another similar compound with a decyloxy group, which may exhibit different physical and chemical properties due to the longer alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propriétés
Numéro CAS |
188998-77-8 |
|---|---|
Formule moléculaire |
C26H36O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(4-pentylphenyl) 4-[(2R)-octan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-4-6-8-10-11-21(3)28-24-19-15-23(16-20-24)26(27)29-25-17-13-22(14-18-25)12-9-7-5-2/h13-21H,4-12H2,1-3H3/t21-/m1/s1 |
Clé InChI |
HGGNQGYPVWIEQZ-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
SMILES canonique |
CCCCCCC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


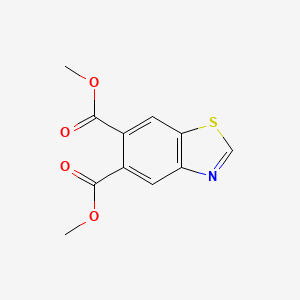
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
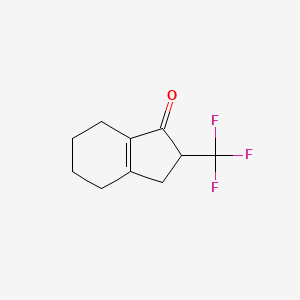
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
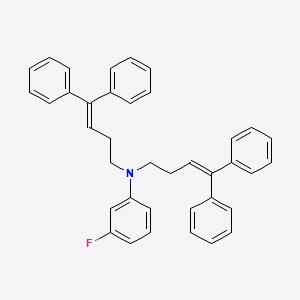
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
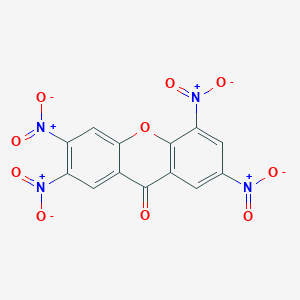
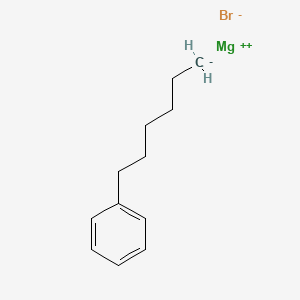
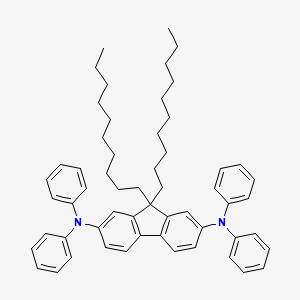
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
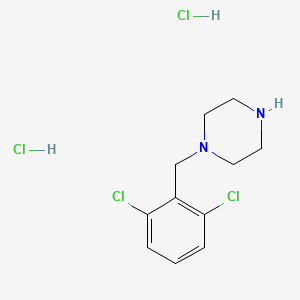
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
